molecular formula C21H21N3O4 B4656927 1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

Cat. No.: B4656927
M. Wt: 379.4 g/mol
InChI Key: KFASONQTJCMWMZ-UHFFFAOYSA-N
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Description

1,4-DIOXA-8-AZASPIRO[45]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride, followed by further functionalization to introduce the isoxazole and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone ethylene acetal: A related compound with a similar spirocyclic structure.

    1,4-Dioxa-8-azaspiro[4.5]decane: Another compound with a similar core structure but different functional groups.

Uniqueness

1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-13-16(20(25)24-9-7-21(8-10-24)26-11-12-27-21)17-18(23-28-19(17)22-14)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASONQTJCMWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE

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